1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole
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Overview
Description
1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a bromo-substituted phenyl ring, an isopropyl group, and a sulfonyl group attached to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of 4-bromo-2-isopropyl-5-methylphenol, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the cyclization of the sulfonylated intermediate with hydrazine derivatives to form the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the sulfonyl group to sulfoxides or sulfides .
Scientific Research Applications
1-[(4-Bromo-2-is
Properties
Molecular Formula |
C12H14BrN3O2S |
---|---|
Molecular Weight |
344.23 g/mol |
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C12H14BrN3O2S/c1-8(2)10-5-11(13)9(3)4-12(10)19(17,18)16-7-14-6-15-16/h4-8H,1-3H3 |
InChI Key |
PASCTJRLYYPBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
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